Cas no 933683-74-0 (5-Bromo-6-methylpyrimidine-4-carboxylic acid)

5-Bromo-6-methylpyrimidine-4-carboxylic acid is a heterocyclic compound featuring a pyrimidine core substituted with a bromo group at the 5-position, a methyl group at the 6-position, and a carboxylic acid at the 4-position. This structure makes it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of active ingredients and functionalized derivatives. The bromo and carboxylic acid groups offer versatile reactivity for further functionalization, enabling cross-coupling reactions, nucleophilic substitutions, or amide formations. Its well-defined molecular framework ensures consistent performance in research applications, while its stability under standard conditions facilitates handling and storage. Suitable for use in medicinal chemistry and material science, it provides a reliable building block for complex molecular architectures.
5-Bromo-6-methylpyrimidine-4-carboxylic acid structure
933683-74-0 structure
Product name:5-Bromo-6-methylpyrimidine-4-carboxylic acid
CAS No:933683-74-0
MF:C6H5BrN2O2
MW:217.020100355148
CID:1028300
PubChem ID:71711092

5-Bromo-6-methylpyrimidine-4-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 5-Bromo-6-methylpyrimidine-4-carboxylic acid
    • 5-bromo-6-methyl-4-Pyrimidinecarboxylic acid
    • DTXSID10856777
    • 5-Bromo-6-methylpyrimidine-4-carboxylicacid
    • 933683-74-0
    • FT-0729942
    • SB59133
    • DB-079512
    • G65890
    • MDL: MFCD14584500
    • Inchi: InChI=1S/C6H5BrN2O2/c1-3-4(7)5(6(10)11)9-2-8-3/h2H,1H3,(H,10,11)
    • InChI Key: QQRJUUXEDOXYTB-UHFFFAOYSA-N
    • SMILES: CC1=C(C(=NC=N1)C(=O)O)Br

Computed Properties

  • Exact Mass: 215.95344g/mol
  • Monoisotopic Mass: 215.95344g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 165
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 63.1Ų
  • XLogP3: 1.2

5-Bromo-6-methylpyrimidine-4-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM165583-1g
5-bromo-6-methylpyrimidine-4-carboxylic acid
933683-74-0 95%
1g
$482 2021-08-05
Chemenu
CM165583-1g
5-bromo-6-methylpyrimidine-4-carboxylic acid
933683-74-0 95%
1g
$691 2024-07-19
1PlusChem
1P00II0N-1g
5-Bromo-6-methylpyrimidine-4-carboxylic acid
933683-74-0 95%
1g
$792.00 2024-04-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1749573-1g
5-Bromo-6-methylpyrimidine-4-carboxylic acid
933683-74-0 98%
1g
¥7329.00 2024-04-24
Ambeed
A169727-1g
5-Bromo-6-methylpyrimidine-4-carboxylic acid
933683-74-0 95%
1g
$768.0 2024-04-16
Crysdot LLC
CD11010463-1g
5-Bromo-6-methylpyrimidine-4-carboxylic acid
933683-74-0 95+%
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$510 2024-07-19
Aaron
AR00II8Z-1g
5-Bromo-6-methylpyrimidine-4-carboxylic acid
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1g
$792.00 2023-12-15
Aaron
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5-Bromo-6-methylpyrimidine-4-carboxylic acid
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$319.00 2025-02-13
Aaron
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$199.00 2025-02-13

5-Bromo-6-methylpyrimidine-4-carboxylic acid Related Literature

Additional information on 5-Bromo-6-methylpyrimidine-4-carboxylic acid

Professional Introduction to 5-Bromo-6-methylpyrimidine-4-carboxylic Acid (CAS No. 933683-74-0)

5-Bromo-6-methylpyrimidine-4-carboxylic acid, with the chemical formula C₆H₅BrN₂O₂, is a significant compound in the field of pharmaceutical and agrochemical research. This compound is characterized by its brominated pyrimidine core, which makes it a valuable intermediate in the synthesis of various biologically active molecules. The presence of both a bromine substituent and a carboxylic acid group provides multiple reaction sites, enabling diverse chemical modifications that are crucial for drug discovery and development.

The CAS number 933683-74-0 uniquely identifies this compound and ensures consistency in its nomenclature across scientific literature and databases. This standardized identification is essential for researchers to accurately reference and utilize the compound in their experiments. The 5-Bromo-6-methylpyrimidine-4-carboxylic acid structure itself is a derivative of pyrimidine, a heterocyclic aromatic compound that serves as a fundamental scaffold in medicinal chemistry.

Pyrimidine derivatives are widely recognized for their pharmacological properties, including antiviral, anticancer, and anti-inflammatory effects. The bromine atom in 5-Bromo-6-methylpyrimidine-4-carboxylic acid enhances its reactivity, making it a versatile building block for constructing more complex molecules. This reactivity is particularly useful in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are frequently employed in the synthesis of novel therapeutic agents.

In recent years, there has been considerable interest in developing small-molecule inhibitors targeting specific biological pathways. The 5-Bromo-6-methylpyrimidine-4-carboxylic acid scaffold has been explored in the design of inhibitors for enzymes involved in cancer metabolism and signal transduction. For instance, studies have demonstrated its potential in inhibiting kinases that play a role in tumor growth and progression. These findings highlight the compound's significance as a lead molecule in oncology research.

The methyl group at the 6-position of the pyrimidine ring contributes to the overall electronic properties of the molecule, influencing its interactions with biological targets. This structural feature can be modified or incorporated into larger molecules to fine-tune their pharmacokinetic and pharmacodynamic profiles. Researchers often utilize computational methods to predict how different substituents will affect the compound's binding affinity and selectivity.

Advances in synthetic chemistry have enabled more efficient preparation of 5-Bromo-6-methylpyrimidine-4-carboxylic acid, making it more accessible for industrial applications. Modern synthetic routes often involve multi-step processes that optimize yield and purity while minimizing waste. These improvements are crucial for ensuring that pharmaceutical companies can produce sufficient quantities of the compound for preclinical and clinical studies.

The carboxylic acid group at the 4-position provides another site for functionalization, allowing researchers to introduce various pharmacophores or linkers. This versatility has led to its use in designing peptidomimetics and other bioactive molecules that mimic natural peptides but with improved stability and bioavailability. Such derivatives are particularly valuable in drug development efforts aimed at modulating protein-protein interactions.

Recent research has also explored the use of 5-Bromo-6-methylpyrimidine-4-carboxylic acid in the development of vaccines and immunotherapies. Pyrimidine derivatives have shown promise as adjuvants or as components of vaccine candidates targeting infectious diseases. The ability to modify the structure of this compound allows for fine-tuning its immunogenicity and adjuvant activity, making it a promising candidate for future vaccine formulations.

In conclusion, 5-Bromo-6-methylpyrimidine-4-carboxylic acid (CAS No. 933683-74-0) is a multifaceted compound with significant applications in pharmaceutical research. Its unique structural features make it an invaluable intermediate for synthesizing biologically active molecules targeting various diseases. As research continues to uncover new therapeutic opportunities, compounds like this will remain at the forefront of drug discovery efforts.

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Amadis Chemical Company Limited
(CAS:933683-74-0)5-Bromo-6-methylpyrimidine-4-carboxylic acid
A902346
Purity:99%
Quantity:1g
Price ($):691.0